2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid
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Overview
Description
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is a complex organic compound that features both sulfonamide and hydroxy acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride. This intermediate is synthesized by reacting acetanilide with chlorosulfonic acid at temperatures between 20-25°C. The product is then cooled, crystallized, washed, and dried .
The next step involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate hydroxy acid derivative under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide or acetylamino derivatives.
Scientific Research Applications
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidobenzenesulfonyl chloride
- 4-Acetamidobenzenesulfonyl-methyl-amino-acetic acid
- 4-Acetamidobenzenesulfonyl-carboxymethyl-amino-acetic acid
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is unique due to the presence of both sulfonamide and hydroxy acid functional groups.
Properties
Molecular Formula |
C11H14N2O6S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(15)12-8-2-4-9(5-3-8)20(18,19)13-10(6-14)11(16)17/h2-5,10,13-14H,6H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
ORVJASHGTGNBIK-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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